molecular formula C8H9NO4S B1314480 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide CAS No. 87474-16-6

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No.: B1314480
CAS No.: 87474-16-6
M. Wt: 215.23 g/mol
InChI Key: ATSDFKWVCBPSRH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dipeptidyl peptidase IV and carbonic anhydrase, influencing their activity and thereby affecting various biochemical pathways . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or activation depending on the context.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with dipeptidyl peptidase IV results in enzyme inhibition, which can affect glucose metabolism and insulin secretion . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the activity of enzymes such as carbonic anhydrase, which plays a role in maintaining acid-base balance in tissues . Additionally, this compound can influence metabolite levels and metabolic flux, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The general reaction scheme is as follows:

    Starting Materials: 2,3-Dihydro-1,4-benzodioxine and sulfonyl chloride.

    Reaction Conditions: The reaction is performed at room temperature with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to mix the starting materials.

    Continuous Stirring: Ensuring uniform reaction conditions.

    Automated Purification: Utilizing industrial-scale chromatography or crystallization techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can be substituted with different alkyl or aryl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: N-alkyl or N-aryl derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing drugs with antibacterial, antifungal, and anti-inflammatory properties.

    Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and proteases.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

2,3-Dihydro-1,4-benzodioxine-5-sulfonamide can be compared with other sulfonamide derivatives:

    Similar Compounds: Sulfanilamide, sulfamethoxazole, and sulfadiazine.

    Uniqueness: The presence of the benzodioxine ring imparts unique pharmacological properties, such as enhanced binding affinity to certain enzymes and improved bioavailability.

    Comparison: Compared to other sulfonamides, this compound may offer better selectivity and reduced side effects due to its distinct structure.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSDFKWVCBPSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541295
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87474-16-6
Record name 2,3-Dihydro-1,4-benzodioxin-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87474-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxine-5-sulfonamide
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